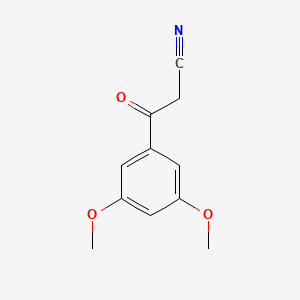

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMXJVUYRSDTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606557 | |

| Record name | 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70988-04-4 | |

| Record name | 3,5-Dimethoxy-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70988-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and drug discovery. This document outlines a robust synthetic pathway, presents detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the reaction workflow.

Introduction

This compound is a key building block for the synthesis of various heterocyclic compounds and more complex molecular architectures. Its bifunctional nature, featuring both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a versatile precursor in the development of novel therapeutic agents. The synthesis of this and other β-ketonitriles is often achieved through a Claisen-type condensation reaction.

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is the Claisen condensation of a 3,5-dimethoxybenzoic acid ester with acetonitrile in the presence of a strong base, such as sodium methoxide. The reaction proceeds via the formation of a carbanion from acetonitrile, which then acts as a nucleophile, attacking the carbonyl group of the ester. Subsequent elimination of the alkoxy group yields the desired β-ketonitrile.

A plausible and well-documented synthetic route involves a two-step process:

-

Esterification: Conversion of 3,5-dimethoxybenzoic acid to its corresponding methyl or ethyl ester. This can be achieved through standard methods, such as Fischer esterification or by conversion to the acyl chloride followed by reaction with an alcohol.

-

Claisen Condensation: The reaction of the 3,5-dimethoxybenzoate ester with acetonitrile using a strong base to afford the target compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous β-ketonitriles and are adapted for the preparation of this compound.

Synthesis of Methyl 3,5-dimethoxybenzoate (Starting Material)

Reaction: 3,5-Dimethoxybenzoic acid + Methanol --(H+)--> Methyl 3,5-dimethoxybenzoate + Water

Materials and Reagents:

-

3,5-Dimethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

To a solution of 3,5-dimethoxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 3,5-dimethoxybenzoate, which can be further purified by distillation or recrystallization if necessary.

Synthesis of this compound

Reaction: Methyl 3,5-dimethoxybenzoate + Acetonitrile --(Sodium Methoxide)--> this compound

Materials and Reagents:

-

Methyl 3,5-dimethoxybenzoate

-

Sodium methoxide

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (2M aqueous solution)

-

Dichloromethane or Ethyl acetate for extraction

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

-

A mixture of methyl 3,5-dimethoxybenzoate and sodium methoxide in anhydrous acetonitrile is heated to reflux for several hours.[1]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, resulting in the formation of a precipitate.[1]

-

The precipitate is filtered and redissolved in water.[1]

-

The aqueous solution is acidified with 2M hydrochloric acid.[1]

-

The resulting mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.[1]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product.[1]

-

The crude this compound is purified by flash chromatography on silica gel.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.

Table 1: Reactant and Product Information for the Synthesis of Methyl 3,5-dimethoxybenzoate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 1 |

| Methanol | CH₄O | 32.04 | Excess |

| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | - |

Table 2: Reaction Conditions and Yield for the Synthesis of Methyl 3,5-dimethoxybenzoate

| Parameter | Value |

| Catalyst | Concentrated H₂SO₄ |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | High (typically >90%) |

Table 3: Reactant and Product Information for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 1 |

| Acetonitrile | C₂H₃N | 41.05 | Excess |

| Sodium methoxide | CH₃NaO | 54.02 | ~1.7 |

| This compound | C₁₁H₁₁NO₃ | 205.21 | - |

Table 4: Reaction Conditions and Yield for the Synthesis of this compound

| Parameter | Value |

| Base | Sodium methoxide |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | ~3 hours |

| Purification | Flash chromatography |

| Yield | Moderate to good (expected ~60-70%) |

Table 5: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-7.0 (d, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~4.1 (s, 2H, -CH₂-CN), ~3.8 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185 (C=O), ~161 (Ar-C-O), ~135 (Ar-C), ~115 (CN), ~108 (Ar-CH), ~107 (Ar-CH), ~56 (-OCH₃), ~30 (-CH₂-CN) |

| IR (KBr, cm⁻¹) | ν: ~2260 (C≡N stretch), ~1680 (C=O stretch), ~1600, 1470 (C=C aromatic stretch), ~1200, 1060 (C-O stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 206.07 [M+H]⁺, 228.05 [M+Na]⁺ |

Visualizations

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the Claisen condensation step.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the esterification of 3,5-dimethoxybenzoic acid followed by a Claisen condensation with acetonitrile. The provided protocols, based on well-established chemical principles and analogous reactions, offer a clear pathway for the preparation of this important synthetic intermediate. The quantitative data and visual workflows presented in this guide are intended to facilitate the successful execution of this synthesis in a research and development setting.

References

An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, a benzoylacetonitrile derivative, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis. A summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 70988-04-4 | |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | 377.5 ± 32.0 °C (Predicted) | |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | |

| Solubility | No specific data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as acetone, and ethanol. | N/A |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Methylene protons (-CH₂-) adjacent to carbonyl and nitrile groups (δ ~4.0 ppm), Methoxy protons (-OCH₃) (δ ~3.8 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O) (δ ~180-190 ppm), Aromatic carbons (δ 100-160 ppm), Nitrile carbon (C≡N) (δ ~115 ppm), Methylene carbon (-CH₂) (δ ~30-40 ppm), Methoxy carbons (-OCH₃) (δ ~55 ppm). |

| FTIR (cm⁻¹) | C≡N stretch (2220-2260 cm⁻¹), C=O stretch (1680-1700 cm⁻¹), C-O stretch (aromatic ethers) (1200-1275 cm⁻¹ and 1020-1075 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹). |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 205. Fragmentation may involve the loss of CO (m/z 177), OCH₃ (m/z 174), and the benzoyl cation [C₉H₉O₃]⁺ (m/z 165). |

Experimental Protocols

Synthesis via Claisen Condensation

A plausible synthetic route to this compound is the Claisen condensation of a 3,5-dimethoxybenzoyl derivative (e.g., methyl 3,5-dimethoxybenzoate) with acetonitrile.

Materials and Reagents:

-

Methyl 3,5-dimethoxybenzoate

-

Acetonitrile

-

Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend the strong base in the anhydrous solvent.

-

Slowly add acetonitrile to the suspension at 0 °C.

-

After the initial reaction subsides, add a solution of methyl 3,5-dimethoxybenzoate in the anhydrous solvent dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench with a cold, dilute aqueous acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.

Figure 1. General workflow for the synthesis of this compound via Claisen condensation.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or solvent system.

Materials and Reagents:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture such as Ethyl acetate/Hexane)

-

Standard laboratory glassware for recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Figure 2. General workflow for the purification of this compound by recrystallization.

Analytical Methods

General protocols for acquiring spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). A background spectrum should be recorded and subtracted.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities of this compound. It has been noted for its potential use as a reference substance for drug impurities.

The benzoylacetonitrile scaffold is present in various compounds with diverse biological activities, suggesting that this molecule could serve as a valuable starting point for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile, including its possible roles as an enzyme inhibitor or its interaction with cellular signaling pathways.

Figure 3. A logical workflow for exploring the drug discovery potential of this compound.

Spectroscopic and Synthetic Profile of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for the compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS No. 70988-04-4). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to support researchers in the synthesis, identification, and characterization of this and related molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3,5-Dimethoxybenzoylacetonitrile

-

Molecular Weight: 205.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of analogous compounds, including benzoylacetonitrile and various dimethoxy-substituted aromatic ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | d | 2H | H-2', H-6' (Aromatic) |

| ~6.8 - 7.0 | t | 1H | H-4' (Aromatic) |

| ~4.0 | s | 2H | -CH₂- (Methylene) |

| ~3.8 | s | 6H | -OCH₃ (Methoxy) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | C=O (Ketone Carbonyl) |

| ~160 | C-3', C-5' (Aromatic, C-O) |

| ~135 | C-1' (Aromatic, C-C=O) |

| ~115 - 120 | CN (Nitrile Carbon) |

| ~105 - 110 | C-2', C-4', C-6' (Aromatic, C-H) |

| ~55 | -OCH₃ (Methoxy Carbon) |

| ~25 - 30 | -CH₂- (Methylene Carbon) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000 - 3100 | C-H Stretch (Aromatic) |

| ~2800 - 3000 | C-H Stretch (Aliphatic) |

| ~2250 | C≡N Stretch (Nitrile) |

| ~1680 | C=O Stretch (Aryl Ketone) |

| ~1600, ~1480 | C=C Stretch (Aromatic) |

| ~1200 - 1300 | C-O Stretch (Aryl Ether) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 178 | [M - HCN]⁺ |

| 164 | [M - CH₃CO]⁺ |

| 135 | [C₈H₇O₂]⁺ (Dimethoxybenzoyl cation) |

Ionization method: Electron Ionization (EI).

Proposed Synthesis and Characterization Workflow

The following diagram illustrates a proposed workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization.

Experimental Protocols

The following are detailed, generalized protocols for the proposed synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of benzoylacetonitriles.

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

To this suspension, add a solution of methyl 3,5-dimethoxybenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) if added. Reference the ¹³C NMR spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted chemical shifts and coupling constants based on the analysis of structurally similar compounds. The methodologies for NMR data acquisition and the logical workflow for spectral analysis are also detailed.

Predicted NMR Data

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are derived from established chemical shift increments for substituted aromatic systems and by comparison with NMR data for analogous compounds such as benzoylacetonitrile, 3,5-dimethoxybenzyl alcohol, and other substituted benzonitriles and acetophenones.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.0 - 7.2 | Doublet (d) | ~2.0 | 2H |

| H-4' | 6.8 - 7.0 | Triplet (t) | ~2.0 | 1H |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - | 6H |

| -CH₂- | 4.0 - 4.2 | Singlet (s) | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-3', C-5' | 160 - 165 |

| C-1' | 135 - 140 |

| C-2', C-6' | 105 - 110 |

| C-4' | 105 - 110 |

| -OCH₃ | 55 - 60 |

| -CH₂- | 25 - 35 |

| -CN | 115 - 120 |

Experimental Protocols for NMR Spectroscopy

The following sections outline a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3][4]

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean, and dry vial.[1][3] Gentle warming or vortexing can aid in dissolution.

-

Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak is often used for referencing.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

Temperature: 298 K (25 °C).

NMR Analysis Workflow

The process of acquiring and interpreting NMR spectra follows a logical progression, as illustrated in the diagram below.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

This comprehensive guide provides the necessary information for researchers and scientists to understand and acquire the ¹H and ¹³C NMR spectra of this compound. The predicted data serves as a valuable reference for spectral interpretation, while the detailed protocols ensure the acquisition of high-quality data.

References

In-Depth Technical Guide to the FT-IR Spectrum of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This document details the expected vibrational frequencies, their assignments, and a detailed experimental protocol for obtaining the spectrum. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Functional Groups

This compound (also known as 3,5-Dimethoxybenzoylacetonitrile) is a multifunctional organic compound with the chemical formula C₁₁H₁₁NO₃. Its structure consists of a 3,5-dimethoxyphenyl ring attached to a three-carbon chain containing a ketone and a nitrile group. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

-

Aromatic Ring (C=C and C-H bonds)

-

Methoxy Groups (-OCH₃)

-

Ketone Group (C=O)

-

Nitrile Group (C≡N)

-

Methylene Group (-CH₂-)

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |

| ~2970 - 2840 | Medium | Asymmetric and Symmetric C-H Stretch (Methoxy -CH₃) |

| ~2260 - 2240 | Medium - Sharp | C≡N Stretch (Nitrile) |

| ~1700 - 1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1470 - 1420 | Variable | C-H Bend (Methylene and Methyl) |

| ~1350 | Strong | C-H Bend (In-plane, Aromatic) |

| ~1210 | Strong | Asymmetric C-O Stretch (Aryl Ether) |

| ~1160 | Strong | Symmetric C-O Stretch (Aryl Ether) |

| ~1065 | Strong | C-O Stretch (Methoxy) |

| ~840 | Strong | C-H Bend (Out-of-plane, Aromatic 1,3,5-trisubstituted) |

Experimental Protocols

To obtain a high-quality FT-IR spectrum of solid this compound, several standard sample preparation techniques can be employed. The choice of method may depend on the sample quantity and the specific FT-IR spectrometer available.

Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method, requiring minimal sample preparation.

-

Instrument Setup : Ensure the ATR crystal (commonly diamond or germanium) is clean.[1] A background spectrum of the clean, empty crystal should be collected.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply firm and uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Data Acquisition : Collect the sample spectrum. A typical spectral range is 4000–400 cm⁻¹. A resolution of 4.0 cm⁻¹ with 16-32 scans is generally sufficient for good signal-to-noise.

Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that often yields high-quality spectra.[1]

-

Sample Preparation : Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.[1]

-

Grinding : Gently grind the mixture in a clean agate mortar and pestle until a fine, homogeneous powder is obtained.[1] This minimizes light scattering.

-

Pellet Formation : Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR instrument and collect the spectrum. A background spectrum of the empty sample compartment should be used for reference.

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.

-

Sample Dissolution : Dissolve a small amount (a few milligrams) of the solid in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]

-

Film Casting : Place a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[2]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]

-

Data Acquisition : Place the salt plate in the instrument's sample holder and acquire the spectrum.[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet method.

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. In the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and structural elucidation of this and related molecules.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to yield a molecular ion and several characteristic fragment ions. The fragmentation is predicted to be primarily driven by cleavage at the carbonyl group and subsequent fragmentations of the aromatic ring.

Table 1: Predicted Mass-to-Charge (m/z) Ratios and Proposed Ion Structures for Major Fragments of this compound in Electron Ionization (EI) Mass Spectrometry.

| m/z (Predicted) | Proposed Ion Structure | Formula | Description of Fragmentation |

| 205 | [C₁₁H₁₁NO₃]⁺• | C₁₁H₁₁NO₃ | Molecular Ion (M⁺•) |

| 165 | [C₉H₉O₃]⁺ | C₉H₉O₃ | α-cleavage with loss of cyanomethyl radical (•CH₂CN) |

| 137 | [C₈H₉O₂]⁺ | C₈H₉O₂ | Loss of carbon monoxide (CO) from the m/z 165 fragment |

| 122 | [C₇H₆O₂]⁺• | C₇H₆O₂ | Loss of a methyl radical (•CH₃) from the m/z 137 fragment |

| 107 | [C₇H₇O]⁺ | C₇H₇O | Loss of another methyl radical (•CH₃) from the m/z 122 fragment |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation resulting from further fragmentation |

| 40 | [C₂H₂N]⁺ | C₂H₂N | Cyanomethyl cation [CH₂CN]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to initiate with the formation of the molecular ion, followed by a series of characteristic cleavage events. The most favorable fragmentation is the alpha-cleavage between the carbonyl carbon and the methylene carbon, leading to the formation of a stable 3,5-dimethoxybenzoyl cation.

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of small organic molecules like this compound. Instrument parameters should be optimized for the specific instrument and desired outcome.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, derivatize the sample to increase volatility (e.g., silylation).

-

-

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is suitable for less volatile or thermally labile compounds.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 10-100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3-4.5 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-50 psi.

-

Scan Range: m/z 50-600.

-

-

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and structural elucidation of a small molecule using mass spectrometry.

Caption: General workflow for mass spectrometric analysis of a small organic compound.

Unveiling the Molecular Architecture: A Technical Guide to 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, potential biological significance, and the current state of knowledge regarding the crystal structure of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. While a definitive crystal structure of this specific compound is not publicly available in crystallographic databases, this document provides a comprehensive overview based on established chemical principles and data from closely related analogues. It is designed to equip researchers with a foundational understanding and practical methodologies for further investigation.

Synthesis and Crystallization: A Practical Approach

The synthesis of this compound, also known as 3,5-dimethoxybenzoylacetonitrile, can be achieved through a Claisen condensation reaction. This common method for forming carbon-carbon bonds involves the reaction of an ester with a nitrile in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis and subsequent crystallization of the target compound, adapted from established methods for analogous 3-aryl-3-oxopropanenitriles.

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or methanol (for crystallization)

-

Hexane or pentane (for crystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred.

-

Addition of Reactants: A solution of methyl 3,5-dimethoxybenzoate and acetonitrile in the reaction solvent is prepared and added dropwise to the stirred sodium hydride suspension via the dropping funnel.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol or methanol, and a less polar solvent like hexane or pentane is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

An In-depth Technical Guide to Determining the Solubility of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Testing

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) or a research compound, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For a compound like 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, understanding its solubility in various solvents is a prerequisite for any meaningful biological or chemical investigation.

There are two primary types of solubility measurements relevant to drug discovery and development:

-

Kinetic Solubility: This measurement reflects the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][2] It is a high-throughput method often used in the early stages of discovery to quickly assess a compound's propensity to precipitate.[3]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with the solid material under specific conditions of temperature and pressure.[4][5] The shake-flask method is considered the most reliable technique for determining thermodynamic solubility and is often referred to as the "gold standard".[6] This guide will focus on the protocol for this method.

Data Presentation: A Template for Reporting

Given the absence of published data, researchers generating new solubility information for this compound should structure their findings clearly. The following table provides a recommended format for presenting quantitative solubility data for easy comparison.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Example: Phosphate Buffer | 37 ± 1 | 7.4 | Data | Data | Shake-Flask |

| Example: Acetonitrile | 25 ± 1 | N/A | Data | Data | Shake-Flask |

| Example: Ethanol | 25 ± 1 | N/A | Data | Data | Shake-Flask |

| Example: Water | 25 ± 1 | Measured pH | Data | Data | Shake-Flask |

| ...add other solvents |

Note: The molecular weight of this compound (CAS: 70988-04-4) is 205.21 g/mol , which should be used for converting mass-based solubility to molar concentration.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most widely accepted technique for measuring equilibrium solubility.[4][7] It involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter (for aqueous solutions)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

3.2. Step-by-Step Methodology

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use buffers to control the pH, as the solubility of many organic compounds is pH-dependent. The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of 1.2 to 6.8 for biopharmaceutical classification.[8]

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been established.[4]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[9] The equilibration time can vary significantly between compounds and may require preliminary testing; typical durations range from 24 to 72 hours.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw a sample from the supernatant and filter it through a syringe filter.[7] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7] This requires the prior creation of a calibration curve using standard solutions of this compound of known concentrations.

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[4]

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL, and also as a molar concentration (e.g., µM or mM). The experiment should be performed in triplicate to ensure reproducibility.[9]

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining thermodynamic solubility and the key decision points in the process.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Decision Pathway in a Solubility Experiment.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. who.int [who.int]

- 9. fda.gov [fda.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

physical and chemical properties of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics, synthesis, and potential areas of application.

Core Compound Properties

This compound, with the CAS number 70988-04-4, is a multifaceted organic compound. Its core structure features a benzoylacetonitrile scaffold substituted with two methoxy groups at the 3 and 5 positions of the phenyl ring. This substitution pattern is of significant interest in medicinal chemistry due to the known biological activities of other dimethoxyphenyl-containing molecules.[1]

Physical and Chemical Data

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| CAS Number | 70988-04-4 | [1][2] |

| Appearance | Solid (Predicted) | |

| Boiling Point | 369.6 ± 32.0 °C | Predicted |

| Density | 1.147 ± 0.06 g/cm³ | Predicted |

| pKa | 7.35 ± 0.10 | Predicted |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Claisen condensation reaction. This well-established method in organic chemistry involves the condensation of an ester with a nitrile in the presence of a strong base to form a β-ketonitrile.

A plausible synthetic route involves the reaction of methyl 3,5-dimethoxybenzoate with acetonitrile in the presence of a strong base such as sodium ethoxide or sodium hydride.

General Experimental Protocol: Claisen Condensation for the Synthesis of this compound

Materials:

-

Methyl 3,5-dimethoxybenzoate

-

Acetonitrile

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride in anhydrous THF.

-

Addition of Reactants: A solution of methyl 3,5-dimethoxybenzoate and an excess of acetonitrile in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic. The aqueous layer is then extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified solid should be determined.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet available in the public domain, the 3,5-dimethoxyphenyl moiety is present in a variety of biologically active molecules, suggesting potential areas for investigation.

Derivatives containing the dimethoxyphenyl group have been reported to exhibit a range of pharmacological activities, including:

-

Enzyme Inhibition: Certain dimethoxyphenyl compounds have shown inhibitory activity against enzymes such as cytochrome P450s.

-

Cytotoxic Activity: Some dimethoxyphenyl derivatives have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: Antimicrobial properties have also been reported for compounds containing this structural motif.

Based on these observations, it is plausible that this compound could be a candidate for screening in anticancer, enzyme inhibition, or antimicrobial assays. Further research is required to elucidate its specific biological targets and mechanisms of action.

A logical starting point for investigating the biological activity would be to screen the compound against a panel of cancer cell lines and key metabolic enzymes. Should any significant activity be observed, further studies could delve into the specific signaling pathways involved.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Potential Research Directions

Given the limited data currently available, several avenues of research could be pursued to fully characterize this compound and explore its potential applications.

This technical guide serves as a foundational document for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its properties and potential as a pharmacologically active agent.

References

Biological Activity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile Derivatives: A Review of Available Literature

A comprehensive review of scientific literature reveals a notable absence of specific studies on the biological activity of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile and its direct derivatives. While the broader class of compounds containing dimethoxy and trimethoxy phenyl moieties has been investigated for various therapeutic properties, research focusing specifically on the this compound scaffold appears to be limited or not publicly available.

Researchers and drug development professionals interested in this specific chemical entity should be aware that there is a lack of established data regarding its synthesis, biological evaluation, and mechanism of action. Searches for anticancer, enzyme inhibitory, and other biological activities of this compound derivatives did not yield specific results.

While no direct information is available, the biological activities of structurally related compounds may offer some predictive insights. For instance, derivatives of other dimethoxyphenyl propanenitrile or propanone structures have been explored for their potential as anticancer agents and enzyme inhibitors. However, it is crucial to note that even minor structural modifications can lead to significant changes in biological activity. Therefore, direct extrapolation of activities from related but distinct molecular frameworks would be speculative.

For scientists and researchers, this gap in the literature may represent a novel area for investigation. The synthesis and subsequent biological screening of a library of this compound derivatives could uncover new pharmacological activities. Such studies would require detailed experimental protocols for synthesis, purification, and a battery of in vitro and in vivo assays to determine potential therapeutic applications.

Given the absence of specific data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for the biological activity of this compound derivatives. Further original research is required to elucidate the pharmacological profile of this class of compounds.

The Emerging Potential of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of the novel compound 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile in the field of medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—the 3,5-dimethoxyphenyl moiety and the β-ketonitrile core—are well-established pharmacophores present in numerous biologically active agents. This document synthesizes available data on analogous compounds to forecast potential therapeutic targets, outlines relevant experimental methodologies for its investigation, and provides a framework for its future development as a potential therapeutic candidate.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. This compound (Figure 1) presents an intriguing scaffold for drug discovery. Its molecular architecture combines two key features:

-

The 3,5-Dimethoxyphenyl Group: This moiety is a recognized structural element in a variety of bioactive molecules, including kinase inhibitors and agents targeting tubulin polymerization. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's electronic properties and metabolic stability.

-

The β-Ketopropanenitrile Core: The 3-oxopropanenitrile functional group is a versatile building block in organic synthesis and a known pharmacophore. The presence of both a keto and a nitrile group allows for diverse chemical interactions and potential covalent modification of biological targets.

This guide will delve into the putative applications of this compound by examining the established roles of its constituent parts in medicinal chemistry.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Potential Biological Targets and Signaling Pathways

Based on the known activities of structurally related compounds, this compound may exhibit activity against several key biological targets implicated in various diseases.

Kinase Inhibition

The 3,5-dimethoxyphenyl motif is present in a number of kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is a known driver in multiple cancers.

References

A Comprehensive Technical Guide to the Synthesis of β-Ketonitriles

For Researchers, Scientists, and Drug Development Professionals

β-Ketonitriles are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] Their unique structural motif, featuring both a ketone and a nitrile group, allows for diverse chemical transformations, making them valuable building blocks in medicinal chemistry and drug development.[2] This technical guide provides an in-depth review of the core synthetic methodologies for preparing β-ketonitriles, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Core Synthetic Methodologies

The synthesis of β-ketonitriles can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The classical approaches primarily involve the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates.[1] More contemporary methods have expanded the synthetic chemist's toolbox to include transition-metal-catalyzed reactions and organocatalytic approaches, offering improved efficiency, milder reaction conditions, and broader functional group tolerance.[3][4]

Acylation of Alkyl Nitriles

The acylation of alkyl nitriles, particularly acetonitrile, with esters or other acylating agents is a foundational and widely employed method for constructing the β-ketonitrile framework.[1] This reaction typically proceeds via the formation of a nitrile anion in the presence of a strong base.

A variety of bases have been utilized for this transformation, with alkali metal alkoxides and amides being common choices in earlier reports.[5] However, these conditions can be harsh and may lead to side reactions.[5] More recent protocols have focused on the use of potassium tert-butoxide (KOt-Bu), often with additives to improve solubility and reduce side product formation.[5]

Table 1: Acylation of Acetonitrile with Esters using KOt-Bu

| Entry | Ester Substrate | Additive (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethyl Benzoate | IPA (20) | THF | 1 | 55 | [5] |

| 2 | Methyl 2-Naphthoate | IPA (20) | THF | 1 | 62 | [5] |

| 3 | Ethyl Cinnamate | IPA (20) | THF | 1 | 64 | [5] |

| 4 | Methyl Thiophene-2-carboxylate | 18-crown-6 (10) | 2-MeTHF | 1 | 67 | [5] |

| 5 | Ethyl Isobutyrate | IPA (20) | THF | 1 | 45 | [5] |

| 6 | Cyclohexyl Propionate | IPA (20) | THF | 1 | 68 | [5] |

| 7 | 2-Propyl Acetate | IPA (20) | THF | 1 | 76 | [5] |

Experimental Protocol: Acylation of Ethyl Benzoate with Acetonitrile [5]

-

To a stirred solution of ethyl benzoate (1.0 mmol, 1.0 equiv) and acetonitrile (1.2 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere, add isopropanol (0.2 mmol, 20 mol%).

-

Add potassium tert-butoxide (1.2 mmol, 1.2 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-ketonitrile.

Logical Workflow for Acylation of Alkyl Nitriles

Caption: General experimental workflow for the synthesis of β-ketonitriles via acylation of acetonitrile.

Electrophilic Cyanation of Ketone Enolates

An alternative approach to β-ketonitriles involves the reaction of a pre-formed ketone enolate with an electrophilic cyanating agent.[1] This method is particularly useful for the synthesis of α-substituted β-ketonitriles. A variety of cyanating agents can be employed, with p-toluenesulfonyl cyanide (TsCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) being popular choices due to their reactivity and relative safety compared to other cyanating agents.[6] The enolates can be generated from ketones using various bases or from silyl enol ethers.

Table 2: Electrophilic Cyanation of Ketone Enolates

| Entry | Ketone Substrate | Enolate Generation | Cyanating Agent | Yield (%) | Reference |

| 1 | Acetophenone | LDA | TsCN | 85 | [6] |

| 2 | Propiophenone | NaHMDS | NCTS | 82 | [6] |

| 3 | Cyclohexanone | LDA | TsCN | 90 | [6] |

| 4 | 2-Methylcyclohexanone | KHMDS | NCTS | 78 (d.r. 3:1) | [6] |

| 5 | 4-tert-Butylcyclohexanone | LDA | TsCN | 92 | [6] |

| 6 | Phenylacetone | NaHMDS | NCTS | 88 | [6] |

Experimental Protocol: Electrophilic Cyanation of Acetophenone [6]

-

To a solution of diisopropylamine (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes) dropwise.

-

Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to form the lithium enolate.

-

Add a solution of p-toluenesulfonyl cyanide (TsCN, 1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, gradient eluent of hexane and ethyl acetate) to yield the β-ketonitrile.

Reaction Pathway for Electrophilic Cyanation

Caption: Simplified reaction pathway for the synthesis of β-ketonitriles via electrophilic cyanation of ketone enolates.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

A modern and efficient method for the synthesis of β-ketonitriles, particularly those bearing a quaternary α-carbon center, involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN).[7] This metal-free approach offers mild reaction conditions and a broad substrate scope.[3]

Table 3: NHC-Catalyzed Radical Coupling for β-Ketonitrile Synthesis

| Entry | Aldehyde Substrate | NHC Precatalyst | Yield (%) | Reference |

| 1 | Benzaldehyde | IPr·HCl | 95 | [7] |

| 2 | 4-Methoxybenzaldehyde | IMes·HCl | 98 | [7] |

| 3 | 4-Chlorobenzaldehyde | IPr·HCl | 92 | [7] |

| 4 | 2-Naphthaldehyde | IMes·HCl | 96 | [7] |

| 5 | Cinnamaldehyde | IPr·HCl | 85 | [7] |

| 6 | Cyclohexanecarboxaldehyde | IMes·HCl | 78 | [7] |

Experimental Protocol: NHC-Catalyzed Synthesis of 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile [7]

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine benzaldehyde (0.2 mmol, 1.0 equiv), azobis(isobutyronitrile) (AIBN, 0.4 mmol, 2.0 equiv), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol, 0.2 equiv), and cesium carbonate (0.1 mmol, 0.5 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed anhydrous toluene (2 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 2-20 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 30/1) to afford the product.

Proposed Catalytic Cycle for NHC-Catalyzed Radical Coupling

Caption: Proposed mechanism for the NHC-catalyzed radical coupling synthesis of β-ketonitriles.

Palladium-Catalyzed Carbopalladation of Dinitriles

A highly selective method for the synthesis of β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles.[4] This approach demonstrates excellent functional group tolerance and utilizes commercially available starting materials.[8]

Table 4: Palladium-Catalyzed Synthesis of β-Ketonitriles from Dinitriles

| Entry | Dinitrile Substrate | Arylboronic Acid | Yield (%) | Reference |

| 1 | Malononitrile | Phenylboronic acid | 85 | [4] |

| 2 | Malononitrile | 4-Tolylboronic acid | 88 | [4] |

| 3 | Malononitrile | 4-Methoxyphenylboronic acid | 92 | [4] |

| 4 | Malononitrile | 4-Chlorophenylboronic acid | 80 | [4] |

| 5 | Ethylmalononitrile | Phenylboronic acid | 75 | [4] |

| 6 | Benzylmalononitrile | Phenylboronic acid | 78 | [4] |

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-3-oxobutanenitrile [4][9]

-

To a Schlenk tube, add malononitrile (0.4 mmol, 2.0 equiv), phenylboronic acid (0.2 mmol, 1.0 equiv), Pd(acac)₂ (10 mol%), 4,4'-dimethyl-2,2'-bipyridine (20 mol%), and p-toluenesulfonic acid (TsOH, 2.0 equiv).

-

Add toluene (2.5 mL) and water (0.5 mL).

-

Stir the reaction mixture vigorously at 80 °C for 24 hours.

-

Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, and extract with ethyl acetate (3 x 10 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed Carbopalladation

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of β-ketonitriles from dinitriles.

Conclusion

The synthesis of β-ketonitriles is a well-established field with a continuous drive towards the development of more efficient, selective, and sustainable methodologies. While classical methods such as the acylation of nitriles and electrophilic cyanation remain highly relevant, modern catalytic approaches, including NHC-catalyzed radical couplings and palladium-catalyzed carbopalladations, have significantly expanded the scope and applicability of these valuable synthetic intermediates. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and available starting materials. This guide provides a solid foundation for researchers to select and implement the most suitable methodology for their synthetic endeavors in the pursuit of novel therapeutics and other advanced materials.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic Cyanation of Boron Enolates: Efficient Access to Various β‐Ketonitrile Derivatives [ouci.dntb.gov.ua]

- 7. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 8. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: An Overview of a Scarcely Documented β-Ketonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile, with the Chemical Abstracts Service (CAS) registry number 70988-04-4, is a β-ketonitrile derivative of benzene. While this compound is commercially available from various suppliers, a comprehensive review of scientific literature reveals a significant lack of detailed information regarding its specific discovery, historical development, and biological activity. This document aims to provide a technical overview based on the general principles of β-ketonitrile chemistry and the known properties of related dimethoxyphenyl compounds, acknowledging the absence of specific data for the target molecule.

Chemical Structure and Properties

The chemical structure of this compound consists of a 3,5-dimethoxyphenyl group attached to a three-carbon chain containing a ketone and a nitrile functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70988-04-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |

| Molecular Weight | 205.21 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Note: The lack of specific experimental data in the public domain prevents a more detailed presentation of its physical and chemical properties.

Synthesis

In the hypothetical synthesis of this compound, the likely precursors would be a methyl or ethyl ester of 3,5-dimethoxybenzoic acid and acetonitrile, in the presence of a strong base such as sodium ethoxide or sodium hydride.

General Reaction Scheme for β-Ketonitrile Synthesis via Claisen Condensation:

Caption: Hypothetical synthesis of the target compound via Claisen condensation.

Experimental Protocol (General, not specific to the target compound):

A general procedure for a Claisen condensation to form a β-ketonitrile would involve the following steps:

-

Reaction Setup: A solution of the ester (e.g., methyl 3,5-dimethoxybenzoate) in an anhydrous aprotic solvent (e.g., diethyl ether, THF) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base (e.g., sodium hydride) is carefully added to the solution.

-

Nitrile Addition: Acetonitrile is then added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or heated under reflux for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the addition of a protic solvent (e.g., water or ethanol), followed by acidification with a dilute acid (e.g., HCl).

-

Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is no direct evidence or published research on the biological activity or mechanism of action of this compound. However, compounds with the dimethoxyphenyl moiety are known to exhibit a range of biological activities. For instance, various derivatives of dimethoxyphenyl compounds have been investigated for their potential as:

-

Anticancer agents: Some dimethoxyphenyl derivatives have shown cytotoxic effects against various cancer cell lines. The potential mechanism could involve the induction of apoptosis or the inhibition of cell cycle progression.

-

Enzyme inhibitors: The structural motif is present in molecules that can inhibit enzymes such as kinases or phosphatases.

-

Antimicrobial agents: Certain compounds containing the dimethoxyphenyl group have demonstrated activity against bacteria and fungi.